9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
“9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is a synthetic organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[8,7-e][1,3]oxazin core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.
Introduction of the 3-(4-methoxyphenyl) group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the 9-(3-hydroxypropyl) group: This can be done through a nucleophilic substitution reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the oxazin ring, potentially opening it to form simpler structures.
Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex organic molecules.
Biology
Biological assays: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Explored as a lead compound for developing new therapeutic agents.
Industry
Material science:
Mechanism of Action
The mechanism of action of “9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl and methoxyphenyl groups could play a role in binding to the active site of the target molecule, influencing its function.
Comparison with Similar Compounds
Similar Compounds
Chromeno[8,7-e][1,3]oxazin derivatives: Other compounds in this class with different substituents.
Phenyl derivatives: Compounds with similar phenyl groups but different core structures.
Uniqueness
The unique combination of the chromeno[8,7-e][1,3]oxazin core with the 3-(4-methoxyphenyl) and 9-(3-hydroxypropyl) groups may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-15-5-3-14(4-6-15)18-12-26-21-16(20(18)24)7-8-19-17(21)11-22(13-27-19)9-2-10-23/h3-8,12,23H,2,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNFHSXPZYPCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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